molecular formula C18H24F2N2O2 B5511734 1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol

Cat. No.: B5511734
M. Wt: 338.4 g/mol
InChI Key: XMWSJPQTHWWLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C18H24F2N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.18058434 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Techniques

A highly sensitive and specific assay was developed for the determination of a structurally similar compound, showcasing the potential for precise measurement of 1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol in biological matrices. This method utilized high-performance liquid chromatography coupled with tandem mass spectrometric detection, indicating the applicability of advanced analytical techniques for the quantification and study of such compounds in scientific research (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of related chemical structures, such as 1-pentafluorophenyl-1H-pyrrole derivatives, provides insights into the synthetic pathways that could be applied to this compound. Electrophilic substitution reactions and the development of general synthesis methods for acylpyrroles highlight the chemical versatility and potential for targeted modifications of such compounds (Hrnčariková & Végh, 2003).

Pharmacokinetics and Metabolism

The study of the metabolism, excretion, and pharmacokinetics of structurally complex compounds like this compound is crucial for understanding their behavior in biological systems. Research on similar compounds has revealed detailed pharmacokinetic profiles, including absorption rates, major metabolic pathways, and elimination routes in various species, providing a framework for studying this compound (Sharma et al., 2012).

Antimicrobial and Anticancer Activities

The exploration of novel diphenyl 1-(pyridin-3-yl)ethylphosphonates for their antimicrobial and anticancer activities provides a precedent for investigating similar properties in this compound. These studies can reveal potential biomedical applications of such compounds, including their efficacy against various bacterial strains and cancer cell lines (Abdel-megeed et al., 2012).

Properties

IUPAC Name

2-(2,3-difluorophenyl)-1-[3-hydroxy-3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-15-6-3-5-14(17(15)20)11-16(23)22-10-4-7-18(24,13-22)12-21-8-1-2-9-21/h3,5-6,24H,1-2,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWSJPQTHWWLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCCN(C2)C(=O)CC3=C(C(=CC=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.